molecular formula C25H22ClN3O2S B2959670 N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide CAS No. 532972-40-0

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide

Cat. No. B2959670
CAS RN: 532972-40-0
M. Wt: 463.98
InChI Key: LVQJSOGUOUFGEU-UHFFFAOYSA-N
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Description

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide, commonly known as NSC 743380, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Organic Synthesis and Derivatives

Research in organic chemistry has explored the synthesis and reactions of various sulfanyl and chlorobenzamide derivatives, highlighting methodologies that could be applicable to N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide. For instance, studies have demonstrated the preparation of N-benzimidoylsulfilimines through reactions involving chlorobenzamidine and dimethyl sulfide, leading to the formation of oxadiazoles and thiadiazolyl derivatives upon further reactions with specific reagents (Fuchigami & Odo, 1977). Such synthetic routes and chemical transformations could be relevant for modifying or understanding the chemical behavior of N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide in various research contexts.

Sulfur Dioxide Insertion Reactions

The development of methods for the insertion of sulfur dioxide into organic molecules, utilizing anilines and N-arylacrylamides, results in the formation of sulfonated oxindoles. This process illustrates the versatile chemistry of sulfur-containing compounds and could potentially inform research on sulfanylindol derivatives like N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide (Liu, Zheng, & Wu, 2017).

Corrosion Inhibition

Research on thiophene Schiff base compounds, structurally related to the sulfanyl and aniline components of N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide, has revealed their potential as efficient corrosion inhibitors for mild steel in acidic solutions. This indicates that compounds with similar structural motifs could have applications in material science and corrosion protection (Daoud et al., 2014).

properties

IUPAC Name

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c26-19-12-10-18(11-13-19)25(31)27-14-15-29-16-23(21-8-4-5-9-22(21)29)32-17-24(30)28-20-6-2-1-3-7-20/h1-13,16H,14-15,17H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQJSOGUOUFGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide

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